Choline, chloride, ethylcarbamate
Description
General Context and Research Significance of Carbamate-Containing Choline (B1196258) Derivatives
Carbamate-containing choline derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. nih.govresearchgate.net The carbamate (B1207046) group, with its structural resemblance to a peptide bond, offers chemical and proteolytic stability, as well as the ability to penetrate cell membranes. nih.gov These properties make carbamate derivatives valuable in drug design, where they can act as a crucial part of the pharmacophore or enhance the biological activity of a parent molecule. nih.govresearchgate.net
The incorporation of a carbamate moiety into a choline scaffold introduces a quaternary ammonium (B1175870) group, which can impart biocidal and surface-active properties. google.com This dual functionality has led to their investigation as potential antimicrobial agents and as components in the synthesis of novel materials. google.comncsu.edu For instance, research has explored the use of carbamate-bearing surfactants to improve the penetration of herbicides into plants. researchgate.net
From a pharmacological perspective, carbamate derivatives are well-known for their role as cholinesterase inhibitors. nih.govnih.govmdpi.com By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the concentration of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses. mdpi.com This mechanism is central to the treatment of various neurodegenerative diseases. nih.gov
Historical Academic Perspectives on Related Chemical Entities and Their Methodological Characterization
The study of carbamates has a rich history, beginning with the isolation of physostigmine, a methyl carbamate ester, in 1864. nih.gov This discovery paved the way for the exploration of carbamates as potential therapeutic agents. nih.gov The development of synthetic carbamate derivatives expanded their application to various fields, including their use as pesticides. nih.gov
Historically, the synthesis of carbamate-quaternary ammonium compounds involved the reaction of an isocyanate with a hydroxyalkylamine to form an aminoalkyl carbamate, which was then quaternized. google.com This method allowed for the creation of compounds with both surface activity and biocidal properties. google.com
The characterization of these compounds has relied on a range of analytical techniques. Infrared (IR) spectroscopy has been instrumental in confirming the presence of the carbamate group, typically identified by the C=O stretching vibration. ncsu.edu Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, has been crucial for elucidating the detailed chemical structure of these derivatives. ncsu.edu Potentiometric titrations and nitrogen analysis have also been employed to determine the capacity of resins functionalized with such compounds. unt.eduosti.gov
Current Research Landscape and Unaddressed Scientific Questions
The current research on choline derivatives continues to be an active area of investigation, with a focus on developing multifunctional compounds. nih.gov The cholinergic hypothesis of neurodegenerative diseases remains a driving force for the design of new cholinesterase inhibitors with improved properties. nih.gov Researchers are exploring hybrids of existing drugs with other functional moieties to create agents with antioxidant, anti-inflammatory, and other beneficial activities. nih.gov
A significant area of current research involves the use of choline chloride in the formation of deep eutectic solvents (DESs). nih.govresearchgate.net These solvents are considered environmentally friendly and have potential applications in various industrial processes, including extraction. nih.govresearchgate.net Studies have investigated the toxicity and biodegradability of these choline chloride-based DESs, with some showing low cytotoxicity and high levels of mineralization. nih.gov
Despite the progress, several scientific questions remain unaddressed. A key challenge is the lack of comprehensive data distinguishing the effects of specific quaternary ammonium compounds from other chemical exposures in occupational settings. nih.gov There is a need for more quantitative data to establish clear exposure-outcome relationships. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63938-98-7 |
|---|---|
Molecular Formula |
C8H19ClN2O2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-(ethylcarbamoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-5-9-8(11)12-7-6-10(2,3)4;/h5-7H2,1-4H3;1H |
InChI Key |
UYHVBBOWNMOMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Choline, Chloride, Ethylcarbamate
Established Synthetic Routes and Mechanistic Investigations of Reaction Pathways
Step 1: Synthesis of 2-Chloroethyl N-ethylcarbamate
The initial step involves the formation of the ethylcarbamate ester of 2-chloroethanol. This can be achieved through several methods, with the reaction of 2-chloroethanol with ethyl isocyanate being a primary route.
Reaction with Isocyanate: 2-Chloroethanol reacts with ethyl isocyanate in an inert solvent. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the N-ethylcarbamate linkage. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate.
Mechanism of Carbamate (B1207046) Formation: The reaction between an alcohol and an isocyanate proceeds through a nucleophilic addition mechanism. The alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate. This is followed by a rapid proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, yielding the stable carbamate product. The reaction is generally exothermic and can be catalyzed by tertiary amines or organometallic compounds, although it often proceeds without a catalyst.
Alternative Routes: Other methods for forming the carbamate linkage include the use of ethyl carbamoyl chloride or by reacting 2-chloroethyl chloroformate with ethylamine. However, the isocyanate route is often preferred due to its efficiency and the commercial availability of the starting materials.
Step 2: Quaternization to Form Choline (B1196258), chloride, ethylcarbamate
The second step is a classic Menshutkin reaction, involving the quaternization of a tertiary amine, in this case, trimethylamine (B31210), with the alkyl halide, 2-chloroethyl N-ethylcarbamate.
Reaction with Trimethylamine: 2-Chloroethyl N-ethylcarbamate is reacted with trimethylamine to form the quaternary ammonium (B1175870) salt, Choline, chloride, ethylcarbamate. This is an SN2 reaction where the nucleophilic trimethylamine attacks the carbon atom bearing the chlorine atom, displacing the chloride ion. The reaction is typically carried out in a suitable solvent, such as acetonitrile or dimethylformamide (DMF), and may be performed under pressure to maintain the volatile trimethylamine in the reaction mixture.
Mechanistic Considerations: The quaternization reaction is a bimolecular nucleophilic substitution (SN2). The rate of reaction is dependent on the concentration of both the tertiary amine and the alkyl halide. The choice of solvent is crucial, as polar aprotic solvents can stabilize the transition state and accelerate the reaction.
A summary of a plausible synthetic route is presented in the table below.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Chloroethanol, Ethyl isocyanate | Inert solvent (e.g., THF, Toluene), Anhydrous conditions | 2-Chloroethyl N-ethylcarbamate |
| 2 | 2-Chloroethyl N-ethylcarbamate, Trimethylamine | Polar aprotic solvent (e.g., Acetonitrile, DMF), Heat/Pressure | This compound |
Optimization Strategies for Reaction Efficiency, Purity, and Scalability in Laboratory Synthesis
Optimizing the synthesis of this compound is crucial for achieving high yields, purity, and ensuring the process is scalable. Key parameters for optimization in each step are outlined below.
Optimization of Carbamate Formation:
Stoichiometry: The molar ratio of 2-chloroethanol to ethyl isocyanate should be carefully controlled. A slight excess of the isocyanate can ensure complete conversion of the alcohol, but a large excess can lead to side reactions and purification challenges.
Temperature: The reaction is typically conducted at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts, such as allophanates, from the reaction of the carbamate product with excess isocyanate.
Solvent: The choice of a dry, aprotic solvent is critical to prevent unwanted side reactions of the highly reactive isocyanate. Solvents like tetrahydrofuran (THF), toluene, or dichloromethane are commonly used.
Catalyst: While often not necessary, the use of a catalyst such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate) can increase the reaction rate, particularly with less reactive alcohols.
Optimization of Quaternization:
Solvent: Polar aprotic solvents like acetonitrile, DMF, or acetone are preferred as they can solvate the charged transition state of the SN2 reaction, thereby increasing the reaction rate. rsc.org
Temperature and Pressure: The reaction is often heated to increase the rate of quaternization. Since trimethylamine is a gas at room temperature, the reaction is typically carried out in a sealed vessel to maintain a sufficient concentration of the amine and to build up pressure, which also accelerates the reaction. google.com
Molar Ratio: An excess of trimethylamine is generally used to drive the reaction to completion and to minimize the presence of unreacted 2-chloroethyl N-ethylcarbamate in the final product.
Purity of Starting Materials: The purity of the 2-chloroethyl N-ethylcarbamate is important, as impurities can lead to side reactions and contaminate the final product.
Scalability Considerations:
For scaling up the synthesis, several factors need to be considered:
Heat Management: The carbamate formation step is exothermic, and efficient heat dissipation is necessary to control the reaction temperature and prevent runaway reactions.
Mixing: Efficient mixing is crucial in both steps to ensure homogeneity and maximize reaction rates, especially in larger reactors.
Work-up and Purification: On a larger scale, purification methods such as crystallization are often preferred over chromatography for their efficiency and cost-effectiveness. The final product, being a salt, is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
The following table summarizes key optimization parameters.
| Parameter | Carbamate Formation | Quaternization |
| Reactant Ratio | Near stoichiometric or slight excess of isocyanate | Excess of trimethylamine |
| Temperature | Room temperature to moderate heating | Elevated temperature (in a sealed vessel) |
| Solvent | Anhydrous, aprotic (e.g., THF, Toluene) | Polar, aprotic (e.g., Acetonitrile, DMF) |
| Catalyst | Optional (e.g., tertiary amines, tin compounds) | Generally not required |
| Pressure | Atmospheric | Elevated (autogenous or applied) |
Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches
In line with the principles of green chemistry, novel and more sustainable methods for the synthesis of carbamates are being actively explored. These approaches aim to reduce the use of hazardous reagents and minimize waste generation.
Use of Carbon Dioxide (CO2) as a C1 Source: A significant advancement in green carbamate synthesis is the utilization of carbon dioxide as a safe and renewable alternative to phosgene and isocyanates. rsc.orgnih.gov One such approach involves the three-component coupling of an amine (ethylamine), an alcohol (2-chloroethanol), and CO2. This reaction can be promoted by a base and a dehydrating agent. rsc.orgresearchgate.net
Catalytic Approaches: The development of efficient catalysts is central to many green synthetic routes. For the CO2-based synthesis of carbamates, various catalytic systems, including ionic liquids and metal-based catalysts, have been investigated to improve reaction efficiency under milder conditions. researchgate.net
Solvent-Free and Alternative Solvent Systems: To reduce the environmental impact of volatile organic solvents, reactions under solvent-free conditions or in greener solvents are being explored. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media for various organic transformations, although their specific application to this synthesis has not been detailed.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of carbamates has been successfully demonstrated in flow reactors, which can lead to higher yields and shorter reaction times.
The table below compares traditional and potential green synthetic approaches.
| Feature | Traditional Synthesis | Green/Novel Approaches |
| Carbonyl Source | Isocyanates, Phosgene derivatives | Carbon Dioxide (CO2) |
| Reagents | Potentially hazardous | Less toxic, renewable feedstocks |
| Solvents | Volatile organic solvents | Solvent-free, green solvents (e.g., DESs) |
| Process | Batch processing | Continuous flow chemistry |
| Waste | Stoichiometric byproducts | Potentially atom-economical |
Chemical Derivatization for Analog Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of this compound is crucial for understanding its structure-activity relationship (SAR), which informs the design of molecules with improved potency, selectivity, or pharmacokinetic properties.
N-Substituted Analogs:
Modification of the N-ethyl group on the carbamate moiety can significantly impact the biological activity of the molecule. A series of N-alkyl analogs can be synthesized to probe the effect of steric bulk and lipophilicity in this region. The synthetic strategy would be analogous to that described for the parent compound, simply by substituting ethyl isocyanate with other alkyl or aryl isocyanates. For example, N-methyl, N-propyl, and N-phenyl analogs could be prepared using methyl isocyanate, propyl isocyanate, and phenyl isocyanate, respectively.
The general reaction scheme for the synthesis of N-substituted analogs is as follows:
Reaction of 2-chloroethanol with a substituted isocyanate (R-N=C=O) to form 2-chloroethyl N-substituted carbamate.
Quaternization of the intermediate with trimethylamine.
The table below provides examples of N-substituted analogs and the corresponding isocyanate starting material.
| N-Substituent (R) | Isocyanate Starting Material |
| Methyl | Methyl isocyanate |
| Propyl | Propyl isocyanate |
| Isopropyl | Isopropyl isocyanate |
| Phenyl | Phenyl isocyanate |
O-Acyl Analogs:
O-acylation of the choline hydroxyl group is another avenue for derivatization, although this would result in a different class of compounds, likely with different biological targets. The synthesis of O-acyl choline esters typically involves the reaction of choline chloride with an acyl chloride or an acid anhydride. For instance, reaction of choline chloride with acetyl chloride would yield acetylcholine (B1216132) chloride.
To synthesize O-acyl analogs of the parent carbamate, a multi-step synthesis would be required, potentially involving protection and deprotection steps to selectively acylate the hydroxyl group without affecting the carbamate functionality. A more direct, albeit potentially less selective, approach could involve the acylation of choline chloride prior to the carbamoylation step, though this is not a standard route for this class of compounds.
While the parent molecule, this compound, is achiral, the introduction of stereocenters can be a key strategy in developing more selective and potent analogs. The most straightforward position to introduce chirality is on the ethylene (B1197577) backbone of the choline moiety.
For example, starting with a chiral epoxide, such as (R)- or (S)-propylene oxide, would lead to chiral analogs of 2-chloroethanol, which could then be carried through the synthetic sequence to produce enantiomerically pure analogs of this compound. The use of chiral starting materials or stereoselective reactions would be essential to control the stereochemistry of the final products.
The biological activity of such chiral analogs would need to be evaluated to determine if there is a stereochemical preference at the target receptor or enzyme. It is well-established for many biologically active molecules that one enantiomer is significantly more active than the other.
Mechanistic Investigations of Choline, Chloride, Ethylcarbamate at the Molecular and Cellular Level
In Vitro Studies on Specific Cellular and Subcellular Targets
Receptor Binding Affinity and Selectivity Profiling in Heterologous Expression Systems
No studies were identified that profiled the binding affinity and selectivity of "Choline, chloride, ethylcarbamate" for a range of receptors in heterologous expression systems. Therefore, no data tables on its receptor binding profile can be provided.
Enzyme Interaction Kinetics, Inhibition, and Activation Studies (e.g., enzymatic hydrolysis)
There is no available research on the interaction kinetics of "this compound" with any enzymes. Information regarding its potential inhibitory or activating effects, including its susceptibility to enzymatic hydrolysis, is not documented in the scientific literature.
Ion Channel Modulation and Gating Mechanism Elucidation
The effects of "this compound" on ion channel function and gating mechanisms have not been a subject of published research.
Transporter System Interactions and Uptake Mechanisms
No data exists on the interaction of "this compound" with any known transporter systems or the mechanisms by which it might be taken up by cells.
Elucidation of Intracellular Signaling Pathway Perturbations
Second Messenger System Regulation (e.g., cAMP, cGMP, Ca2+)
There is no information available on whether "this compound" can regulate second messenger systems such as cyclic AMP (cAMP), cyclic GMP (cGMP), or intracellular calcium (Ca2+).
Protein Kinase and Phosphatase Activity Profiling
There is currently no available data from in vitro or in cell-based assays that profiles the effects of "this compound" on the activity of protein kinases or phosphatases. Research has not yet identified any specific kinases or phosphatases that are modulated by this compound, nor has the nature of any potential interactions (e.g., inhibition, activation, allosteric modulation) been characterized. Consequently, the impact of this compound on downstream signaling pathways regulated by protein phosphorylation remains unknown.
| Kinase/Phosphatase Target | Assay Type | Key Findings |
| No Data Available | No Data Available | No Data Available |
Table 1: Profiling of "this compound" on Protein Kinase and Phosphatase Activity. As indicated, no research findings currently exist to populate this area of study.
Nuclear Receptor Activation and Transcriptional Regulation
Scientific investigation into the ability of "this compound" to activate or inhibit nuclear receptors is absent from the literature. There are no studies reporting on its binding affinity to any nuclear receptors, nor are there any reporter gene assay results to indicate potential agonist or antagonist activity. Furthermore, no target genes or transcriptional networks regulated by this compound have been identified. The influence of "this compound" on gene expression is therefore entirely uncharacterized.
| Nuclear Receptor | Cell Line | Transcriptional Effect | Target Genes |
| No Data Available | No Data Available | No Data Available | No Data Available |
Table 2: Nuclear Receptor Activation and Transcriptional Regulation by "this compound". This table remains empty due to a lack of available research data.
Subcellular Localization, Distribution, and Trafficking Studies in Cultured Cells
There are no published studies that have utilized methods such as fluorescence microscopy, subcellular fractionation, or autoradiography to determine the localization, distribution, or trafficking of "this compound" within cultured cells. Information regarding its potential accumulation in specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) or its dynamics within the cellular environment is not available. The mechanisms of its cellular uptake and efflux are also unknown.
| Cell Type | Method | Key Observations on Localization and Trafficking |
| No Data Available | No Data Available | No Data Available |
Table 3: Subcellular Localization of "this compound". A complete lack of experimental data means this area of investigation is yet to be explored.
Biotransformation, Stability, and Degradation Pathways of Choline, Chloride, Ethylcarbamate
In Vitro Biotransformation Pathways and Metabolite Identification in Cellular and Subcellular Fractions
The in vitro biotransformation of "Choline, chloride, ethylcarbamate" as a singular entity has not been specifically detailed in published research. However, the metabolic pathways of its components, particularly ethyl carbamate (B1207046), have been studied.
Enzymatic Hydrolysis Mechanisms and Contributing Enzyme Systems
The metabolism of ethyl carbamate is known to be catalyzed by various enzyme systems. nih.gov In vitro studies have demonstrated that porcine liver esterase, yeast aldehyde dehydrogenase, and mouse liver catalase can metabolize ethyl carbamate. nih.gov Research on mouse liver cytosol has indicated a strong correlation between the ability to metabolize ethyl carbamate and the ability to hydrolyze p-nitrophenyl acetate, suggesting that esterases play a significant role in its metabolism. nih.gov
The enzymatic hydrolysis of choline (B1196258) chloride itself is not a primary metabolic pathway, as it readily dissociates in aqueous environments. However, deep eutectic solvents (DESs) based on choline chloride have been utilized in enzymatic processes, such as the enzymatic hydrolysis of biomass, indicating compatibility with certain enzyme systems under specific conditions. mdpi.com
Oxidative, Reductive, and Conjugative Metabolic Transformations
The metabolism of ethyl carbamate can proceed through oxidative pathways. The cytochrome P450 enzyme system is implicated in the formation of more reactive metabolites, such as ethyl N-hydroxycarbamate and vinyl carbamate. nih.gov These metabolites have been shown to be more immunosuppressive than the parent compound in splenocyte cultures. nih.gov The inhibition of cytochrome P450 has been demonstrated to reduce the immunosuppressive effects of ethyl carbamate, underscoring the role of oxidative metabolism. nih.gov
Information regarding specific reductive and conjugative metabolic transformations of "this compound" is not available. Generally, reactive carbonyl species, which can be products of lipid peroxidation, undergo metabolism by oxidoreductases like aldo-keto reductases (AKRs), aldehyde dehydrogenases (ALDHs), and alcohol dehydrogenases (ADHs). nih.gov
Identification and Structural Characterization of In Vitro Metabolites
For ethyl carbamate, key in vitro metabolites that have been identified include ethyl N-hydroxycarbamate and vinyl carbamate. nih.gov The formation of these metabolites is indicative of a P450-mediated oxidative pathway. nih.gov
Direct studies identifying and structurally characterizing in vitro metabolites of "this compound" are absent from the scientific literature.
Studies on Compound Stability under Controlled Research Conditions (e.g., thermal stability, pH, light)
The stability of "this compound" as a single compound has not been documented. However, extensive research has been conducted on the stability of choline chloride, particularly within deep eutectic solvents (DESs).
The thermal stability of choline chloride-based DESs is highly dependent on the hydrogen bond donor (HBD) it is paired with. ucm.es For instance, a choline chloride:urea DES exhibits high long-term thermal stability. researchgate.netmostwiedzy.pl In contrast, a choline chloride:malonic acid DES is thermally unstable due to esterification and the decomposition of malonic acid into acetic acid and carbon dioxide. researchgate.netmostwiedzy.pl Similarly, choline chloride:glucose DES can begin to decompose at 100°C through caramelization. researchgate.netmostwiedzy.pl The thermal decomposition of choline chloride itself has been observed to occur before its melting point under typical heating rates. nih.gov Studies on choline chloride mixed with ethylene (B1197577) glycol have shown significant mass loss when heated to 180°C, indicating thermal instability. nih.gov
The addition of water can influence the stability of choline chloride-based mixtures. For example, in carboxylic acid-based DESs, the presence of water is expected to slow down esterification reactions. h2020-tarantula.eu
Chemical Degradation Pathways and Byproduct Analysis in Aqueous and Organic Solvents
Direct studies on the chemical degradation of "this compound" are not available. However, the degradation of choline chloride in various solvent systems, particularly in the formation of DESs, has been investigated.
In mixtures with carboxylic acids, choline chloride can undergo an esterification reaction between the carboxylic acid and the hydroxyl group of choline. h2020-tarantula.eutue.nlresearchgate.net This degradation can occur even at room temperature over extended periods and is accelerated by heat. h2020-tarantula.eutue.nlresearchgate.net For example, in a malonic acid-choline chloride DES, this degradation can lead to the formation of acetic acid and carbon dioxide. h2020-tarantula.eutue.nlresearchgate.net
When choline chloride is heated with ethylene glycol to high temperatures (e.g., 180°C), it can decompose to form hazardous byproducts such as trimethylamine (B31210) and 2-chloroethanol. nih.govrsc.org In the presence of certain metals, the decomposition of the choline chloride-ethylene glycol mixture can be enhanced, leading to the formation of additional byproducts like dimethylaminoethanol (B1669961) and 2-methoxyethanol. nih.gov
The degradation of ethyl carbamate in aqueous solutions can be influenced by factors such as pH and the presence of other chemical species, though specific degradation pathways in this context are not well-documented in the provided search results.
Advanced Analytical Methodologies for Choline, Chloride, Ethylcarbamate in Research Settings
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatographic methods are fundamental for separating Choline (B1196258), chloride, ethylcarbamate from complex matrices, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar, and ionic compounds like Choline, chloride, ethylcarbamate. Due to its salt nature, reversed-phase chromatography may be challenging without a suitable ion-pairing agent. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred method for highly polar compounds like choline and its derivatives. tru.ca
Method development would focus on optimizing the separation from potential impurities, such as unreacted choline chloride or ethyl carbamate (B1207046). Validation would be performed according to ICH guidelines, establishing linearity, accuracy, precision, specificity, and sensitivity. nih.gov
A hypothetical HPLC-MS method for the analysis of this compound is presented in the table below. The use of a mass spectrometer (MS) detector provides high selectivity and sensitivity. nih.gov
| Parameter | Condition |
| Column | HILIC Column (e.g., Silica-based with amide or diol functional groups), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium (B1175870) formate (B1220265) in Water, pH 3.0 |
| Gradient | 95% A to 50% A over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | Mass Spectrometer (ESI+) |
| MS Parameters | Capillary Voltage: 3.5 kV, Cone Voltage: 30 V, Source Temp: 150 °C, Desolvation Temp: 400 °C |
| Monitoring Ion (m/z) | [M]+ cation of this compound |
This table represents a hypothetical HPLC method for this compound, based on common practices for similar compounds.
Direct analysis of the intact salt this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. However, GC-MS is a powerful tool for the analysis of potential volatile byproducts or impurities that may be present in a sample. nih.govresearchgate.net For instance, residual ethyl carbamate from the synthesis process could be quantified using established GC-MS methods. nih.govnih.gov
Furthermore, derivatization of the this compound could potentially yield a volatile product suitable for GC analysis. This would involve a chemical reaction to convert the non-volatile analyte into a form that can be readily vaporized.
A typical GC-MS method for the analysis of ethyl carbamate as a potential impurity is outlined below.
| Parameter | Condition |
| Column | Capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 220 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Injection Mode | Splitless |
| Detector | Mass Spectrometer (EI) |
| MS Parameters | Ion Source Temp: 230 °C, Quadrupole Temp: 150 °C, Electron Energy: 70 eV |
| Monitoring Ions (m/z) | For ethyl carbamate: 62, 74, 89 |
This table summarizes a typical GC-MS method for the determination of ethyl carbamate, a potential volatile impurity. nih.govnih.gov
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for quantitative measurements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR would provide detailed information about the molecular framework. The ¹H NMR spectrum is expected to show characteristic signals for the trimethylammonium protons, the methylene (B1212753) groups of the choline backbone, and the ethyl group of the carbamate moiety. sigmaaldrich.comepa.govacs.org 2D NMR experiments like COSY and HSQC would be used to confirm the connectivity of protons and their attached carbons.
Below is a table of predicted ¹H NMR chemical shifts for the cation of this compound in a suitable solvent like D₂O.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N⁺-(CH ₃)₃ | ~3.2 | Singlet |
| -CH ₂-N⁺- | ~3.5 | Triplet |
| -O-CH ₂-CH₂- | ~4.3 | Triplet |
| -O-CH ₂-CH₃ | ~4.1 | Quartet |
| -O-CH₂-CH ₃ | ~1.2 | Triplet |
This table presents predicted ¹H NMR chemical shifts based on the known spectra of choline and ethyl carbamate derivatives. sigmaaldrich.comepa.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the carbamate group, C-N stretching, and C-O stretching. researchgate.netgoogle.comgoogle.com The broad O-H stretching band characteristic of choline chloride would be absent or significantly altered upon formation of the carbamate ester. google.com
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Carbamate) | 1700 - 1730 |
| C-N Stretch | 1250 - 1350 |
| C-O Stretch | 1000 - 1300 |
| N⁺-(CH₃)₃ Bending | ~1480 |
This table outlines the expected major IR absorption bands for this compound. researchgate.netgoogle.com
Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for compounds containing chromophores. Choline chloride itself does not have significant absorption in the UV-Vis range. The ethyl carbamate moiety is also not a strong chromophore. Therefore, this compound is expected to have low absorbance in the standard UV-Vis region (200-800 nm), making it less suitable for direct quantitative analysis by UV-Vis spectrophotometry unless derivatized with a chromogenic agent.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structure of this compound through fragmentation analysis. Electrospray Ionization (ESI) is the ideal ionization method for this pre-charged quaternary ammonium salt, and it would be operated in positive ion mode.
The high-resolution mass spectrum would provide the exact mass of the cation, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion, yielding structural information. The fragmentation pattern would likely involve the neutral loss of the ethyl carbamate group and cleavage of the choline backbone.
| Ion | Predicted m/z |
| [M]⁺ (Parent Cation) | 193.15 |
| [M - C₃H₇NO₂]⁺ (Loss of ethyl carbamate) | 104.10 |
| [M - C₂H₅]⁺ (Loss of ethyl group) | 164.12 |
This table shows the predicted m/z values for the parent cation and major fragments of this compound in ESI-MS.
Tandem Mass Spectrometry (MS/MS) for Metabolite and Degradant Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds within a complex mixture, making it invaluable for identifying metabolites and degradation products of DES components. nih.gov In the context of a choline chloride and ethyl carbamate DES, MS/MS can be employed to trace the metabolic fate or degradation pathways of the individual constituents.
The general workflow involves an initial ionization of the sample, often using electrospray ionization (ESI), which is well-suited for ionic compounds like choline chloride. nih.gov The resulting ions are then subjected to multiple stages of mass analysis.
Identification of Choline and its Metabolites: Choline itself can be readily identified in positive ion mode. MS/MS analysis of the choline cation would involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. In biological systems, choline is metabolized through various pathways, and MS/MS can help identify these metabolites. For instance, negative mode MS/MS fragmentation of phosphatidylcholine (a major class of lipids containing choline) adducts can lead to characteristic losses, aiding in their identification. nih.gov
Identification of Ethyl Carbamate and its Degradants: Ethyl carbamate (also known as urethane) can also be analyzed by MS/MS, often coupled with liquid chromatography (LC-MS/MS). google.com Studies on various carbamates show that they produce characteristic neutral losses, such as the loss of methyl isocyanate (CH₃NCO, 57 Da), which can be a key indicator of this class of compounds during screening. nih.gov For ethyl carbamate specifically, quantitative methods using LC-MS/MS have been developed that rely on specific precursor-to-product ion transitions for accurate detection. google.com A patent for detecting ethyl carbamate in smoke describes quantitative ion pairs of m/z 90.0/62.1 and qualitative pairs of m/z 90.0/44.0. google.com
When studying the DES as a whole, it is crucial to monitor for potential new compounds formed through the interaction or degradation of choline chloride and ethyl carbamate, especially under stress conditions like heat or exposure to biological matrices. nih.gov MS/MS provides the necessary specificity and sensitivity to detect and then identify these unknown degradants or metabolites by analyzing their fragmentation patterns. nih.gov
Table 1: Illustrative MS/MS Parameters for Component Analysis
| Component | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Purpose |
| Choline | Positive ESI | 104.1 | 60.1, 45.1 | Identification & Quantitation |
| Ethyl Carbamate | Positive ESI | 90.0 | 62.1, 44.0 | Identification & Quantitation google.com |
| Phosphatidylcholine (PC) Metabolite | Negative ESI | Varies (e.g., [PC+Acetate]⁻) | [PC-15]⁻ | Metabolite Identification nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the DES components and any related metabolites or degradants. rsc.orgcuni.cz Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the calculation of a unique elemental formula for a given ion. rsc.org
This capability is critical in several research scenarios:
Confirmation of Identity: HRMS can confirm the exact mass of the choline cation and any observed ethyl carbamate ions, distinguishing them from other ions with the same nominal mass (isobaric interferences). rsc.org
Structural Characterization of DES Clusters: When analyzing the DES directly, ESI-HRMS can detect ionic clusters formed by the association of choline, chloride, and ethyl carbamate molecules. researchgate.net The precise mass of these clusters helps to understand the non-covalent interactions and stoichiometry of the components within the solvent. researchgate.netacs.org
Identification of Unknowns: In degradation or metabolic studies, HRMS is the primary tool for identifying unknown products. By obtaining an accurate mass for a new peak, researchers can propose a limited number of possible elemental formulas, which, when combined with MS/MS fragmentation data, can lead to a confident structural assignment. nih.govrsc.org
For reliable results, HRMS instruments are calibrated using a reference standard, or a lock mass can be used during the analysis to ensure mass accuracy throughout the experiment. thermofisher.com Techniques like nano-electrospray ionization can be coupled with HRMS to study isolated ionic clusters of DESs, providing insight into the fundamental hydrogen-bonding interactions that define these solvents. researchgate.net
Table 2: Example of Exact Mass Data for DES Components
| Compound/Ion | Elemental Formula | Calculated Exact Mass | Observed Mass (Example) | Mass Accuracy (ppm) |
| Choline Cation | C₅H₁₄NO⁺ | 104.1070 | 104.1068 | -1.9 |
| Ethyl Carbamate (Protonated) | C₃H₈NO₂⁺ | 90.0549 | 90.0551 | +2.2 |
Development of Novel Bioanalytical Assays for In Vitro Mechanistic Studies
The application of choline chloride-based DESs in fields like drug delivery or as media for enzymatic reactions necessitates the development of bioanalytical assays to study their behavior and effects in biological systems. frontiersin.orgresearchgate.net These assays are designed to investigate the mechanisms of action, biocompatibility, or potential toxicity of the DES at a cellular or molecular level. nih.govresearchgate.net
The development of such assays often involves:
Cytotoxicity Assays: Standard in vitro assays using cell lines (e.g., fish cells) are employed to assess the cytotoxic effects of the DES and its individual components. nih.gov These assays measure endpoints like cell viability and proliferation to determine the concentration at which the solvent may become harmful. Studies have shown that the choice of hydrogen-bond donor significantly influences the cytotoxicity of choline chloride-based DESs. nih.gov
Enzyme Activity Assays: When a DES is used as a medium for enzymatic reactions, specific assays are required to measure how the solvent affects the enzyme's activity and stability. For example, studies with β-galactosidase have shown that the addition of certain choline-based DESs can enhance enzyme activity. researchgate.net These assays typically monitor the rate of substrate conversion to a product, often using spectrophotometric or fluorometric detection.
Sample Preparation for Bioanalysis: A significant area of development is the use of DESs themselves as green solvents for the extraction and pre-concentration of analytes from biological samples like blood, plasma, or urine. mostwiedzy.plresearchgate.net This approach leverages the unique solvating properties of DESs to improve sample clean-up and analyte recovery prior to instrumental analysis. mostwiedzy.pl
The overarching goal is to create robust and reliable methods that can quantify the DES components and their effects in complex biological matrices. researchgate.net This allows researchers to understand the mechanistic underpinnings of the DES's performance and safety in a given application, from its influence on protein stability to its interaction with cell membranes. researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of Choline, Chloride, Ethylcarbamate
Molecular Docking and Ligand-Protein Interaction Studies for Target Prediction
There are currently no published molecular docking or ligand-protein interaction studies specifically investigating "Choline, chloride, ethylcarbamate." Such studies would be crucial for identifying potential biological targets and understanding the compound's mechanism of action at a molecular level. In a hypothetical scenario, researchers would use computational methods to screen this compound against a library of protein structures to predict binding affinities and modes of interaction. This could reveal potential applications in areas like enzyme inhibition or receptor modulation.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
No quantum chemical calculations have been reported for "this compound." These calculations, typically employing methods like Density Functional Theory (DFT), would provide fundamental insights into the compound's electronic structure, including the distribution of electron density and the energies of molecular orbitals. Such data is essential for predicting the compound's reactivity, stability, and spectroscopic signatures (e.g., IR, Raman, NMR spectra). Without these studies, the fundamental chemical properties of this specific formulation remain uncharacterized.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
The scientific literature lacks any molecular dynamics (MD) simulation studies on "this compound." MD simulations are a powerful tool for exploring the conformational landscape of molecules and their dynamic behavior over time. For this compound, MD simulations could elucidate the nature of the interactions between choline (B1196258), chloride, and ethylcarbamate, including the hydrogen bonding network that might be present. Furthermore, if a biological target were identified, MD simulations could be used to study the dynamics of the binding process and the stability of the resulting complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Analogs
No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include "this compound." QSAR studies are instrumental in drug discovery and materials science for predicting the biological activity or properties of new chemical entities based on their structural features. To perform a QSAR study, a dataset of structurally related compounds with measured biological activities would be required. As there is no available data for the target compound or its close analogs, the development of such predictive models is not currently feasible.
De Novo Design Strategies for Modified this compound Derivatives
There is no information available on de novo design strategies for derivatives of "this compound." De novo design involves the computational creation of novel molecular structures with desired properties. This process would typically be guided by the information obtained from the computational methods mentioned above (molecular docking, QSAR, etc.). The absence of any foundational data on the parent compound precludes any rational computational design of new derivatives.
Applications of Choline, Chloride, Ethylcarbamate As a Research Probe or Tool
Utilization in In Vitro Assay Development for Target Validation
No specific studies detailing the use of "Choline, chloride, ethylcarbamate" for developing in vitro assays for target validation were identified. Research in this area often involves the use of related choline (B1196258) compounds but not this specific ethylcarbamate derivative. nih.gov
Employment as a Chemical Probe for Cellular Pathway Dissection
There is no available literature describing the use of "this compound" as a chemical probe to dissect cellular pathways.
Development of Labeled Probes (e.g., radiolabeled, fluorescent) for Target Engagement Studies
No publications were found that report the synthesis or application of radiolabeled or fluorescently labeled "this compound" for target engagement studies.
Future Research Directions and Emerging Avenues for Choline, Chloride, Ethylcarbamate Studies
Integration with High-Throughput and High-Content Screening Methodologies
Should initial studies suggest biological activity, high-throughput screening (HTS) and high-content screening (HCS) would be pivotal in rapidly elucidating the compound's effects across a wide range of biological systems.
High-Throughput Screening (HTS): HTS could be employed to screen large libraries of cellular targets or pathways to identify potential interactions with "Choline, chloride, ethylcarbamate." For instance, assays could be designed to assess its impact on enzymatic activity, receptor binding, or cell viability across various cell lines. This approach would be instrumental in identifying initial "hits" for further investigation. A notable application of HTS has been in the screening of microorganisms to eliminate ethyl carbamate (B1207046), a known carcinogen, from fermented products. nih.gov Similar principles could be adapted to screen for activities of the title compound.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. researchgate.net This methodology could provide detailed phenotypic profiles of cells treated with "this compound." For example, HCS could be used to analyze changes in cell morphology, organelle health, protein localization, and the progression of the cell cycle. researchgate.net This would offer a more nuanced understanding of the compound's cellular mechanism of action compared to traditional biochemical assays. The development of novel HCS approaches for studying complex biological phenomena, such as biofilm formation, demonstrates the power of this technique to provide quantifiable data on structural and compositional changes. nih.gov
Exploration of Novel Biological Targets and Therapeutic Hypotheses
A significant area of future research would be the identification of novel biological targets for "this compound" and the formulation of therapeutic hypotheses based on these findings.
Initial target identification could be guided by the known biological roles of its components. Choline (B1196258) is a precursor to the neurotransmitter acetylcholine (B1216132) and is vital for cell membrane integrity. regulations.gov This suggests potential neurological or cell-structural targets. Ethyl carbamate, while primarily known as a genotoxic agent, could, in this specific formulation, exhibit different properties.
Computational approaches, such as molecular docking and virtual screening, could be used to predict potential binding partners for the compound. These in silico predictions would then require experimental validation through techniques like surface plasmon resonance or isothermal titration calorimetry. Once a target is validated, therapeutic hypotheses could be developed. For example, if the compound is found to modulate the activity of a specific enzyme implicated in a disease, it could be investigated as a potential therapeutic agent for that condition. The discovery of positive allosteric modulators of acetylcholinesterase through high-throughput screening provides a template for how novel therapeutics can be identified. nih.gov
Development of Advanced In Vitro Models for Mechanistic Elucidation
To understand the detailed mechanisms of action of "this compound," the development of advanced in vitro models will be crucial.
Three-Dimensional (3D) Cell Cultures: Moving beyond traditional two-dimensional (2D) cell cultures, 3D models such as spheroids and organoids offer a more physiologically relevant environment. These models better recapitulate the cell-cell and cell-matrix interactions found in vivo, providing a more accurate prediction of a compound's effects.
Organs-on-a-Chip: Microfluidic devices that mimic the structure and function of human organs could be used to study the compound's effects on specific tissues or to model disease states. These platforms allow for precise control of the cellular microenvironment and the real-time monitoring of cellular responses.
The mechanism of interaction of related compounds, such as choline chloride-based deep eutectic solvents (DESs), with biological molecules has been a subject of study. rsc.orgrsc.org These studies, which employ techniques like density functional theory and molecular dynamics simulations, provide a framework for how the mechanistic elucidation of "this compound" could be approached. rsc.org
Theoretical Frameworks for Predictive Pharmacology and Compound Optimization
Theoretical and computational approaches will be indispensable for predicting the pharmacological properties of "this compound" and for guiding its optimization.
Quantitative Structure-Activity Relationship (QSAR): If a series of analogs of the compound were synthesized and tested, QSAR models could be developed to correlate chemical structure with biological activity. These models would be invaluable for designing new derivatives with improved potency and selectivity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship. This information is critical for translating in vitro findings to potential in vivo applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between "this compound" and its biological targets at an atomic level. rsc.org This can help to explain the basis of its activity and guide the design of modifications to enhance its binding affinity or specificity. The use of computational methods like COSMO-RS to predict the performance of choline chloride-based DESs in various applications demonstrates the power of theoretical frameworks in solvent and compound selection. acs.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
